2-[3-(1H-苯并咪唑-2-基)吡啶-2-基]硫代-N-(2,3-二氢-1,4-苯并二氧杂环-6-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups including a benzimidazole, a pyridine, a sulfanyl group, and a 1,4-benzodioxin. These groups are common in many pharmaceutical compounds and could potentially contribute to a variety of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzimidazole and pyridine rings. The sulfanyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The benzimidazole and pyridine rings are aromatic and planar, which could contribute to the compound’s stability and reactivity. The sulfanyl group is a good nucleophile and could be involved in various chemical reactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution on the benzimidazole or pyridine rings, or nucleophilic substitution involving the sulfanyl group .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the benzimidazole and pyridine rings could contribute to its aromaticity and stability, while the sulfanyl group could influence its reactivity .科学研究应用
分子内环化和合成
Savchenko 等人 (2020) 的研究探索了与 2-[3-(1H-苯并咪唑-2-基)吡啶-2-基]硫代-N-(2,3-二氢-1,4-苯并二氧杂环-6-基)乙酰胺相关的化合物的分子内环化,导致形成吡啶-2(1H)-酮。此过程涉及将这些化合物转化为含有与杂环相连的二价硫原子的吡啶-2(1H)-酮。此类转化在合成具有潜在生物活性的杂环化合物中具有重要意义 (Savchenko 等人,2020)。
晶体结构分析
Subasri 等人 (2016, 2017) 对类似化合物(例如 2-[(4,6-二氨基嘧啶-2-基)硫代]-N-(3-硝基苯基)乙酰胺)的研究重点在于其晶体结构。这些研究表明,这些化合物在硫代乙酰胺桥的亚甲基 C 原子处具有折叠构象。了解此类化合物的晶体结构对于开发新材料和药物至关重要 (Subasri 等人,2016); (Subasri 等人,2017)。
酶抑制潜力
Abbasi 等人 (2019) 研究了具有苯并二氧杂环和乙酰胺部分的新磺酰胺的酶抑制潜力,这些部分在结构上与所讨论的化合物相关。此项研究提供了有关针对特定酶(例如 α-葡萄糖苷酶和乙酰胆碱酯酶)的潜在治疗剂开发的见解 (Abbasi 等人,2019)。
化学反应中的替代产物
Krauze 等人 (2007) 关于相关化合物的合成研究导致在化学反应中发现了替代产物。此项研究有助于了解反应机理和开发相关化合物的合成新途径 (Krauze 等人,2007)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c27-20(24-14-7-8-18-19(12-14)29-11-10-28-18)13-30-22-15(4-3-9-23-22)21-25-16-5-1-2-6-17(16)26-21/h1-9,12H,10-11,13H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZASZSQZRLVTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=C(C=CC=N3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。